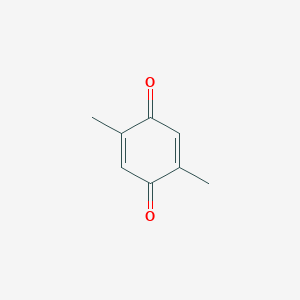

2,5-Dimethyl-4-benzoquinone

Description

Properties

IUPAC Name |

2,5-dimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKLQMNSFPAPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059669 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Acros Organics MSDS] | |

| Record name | 2,5-Dimethyl-4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2,5-Dimethyl-4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

137-18-8 | |

| Record name | 2,5-Dimethyl-p-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Xyloquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Xyloquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Xyloquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHLORONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18D1OR9CE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,5-Dimethyl-1,4-Benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dimethyl-1,4-benzoquinone, a naturally occurring quinone with significant biological activities. This document details its synthesis, physicochemical properties, and explores its mechanism of action, particularly focusing on its cytotoxic effects and modulation of cellular signaling pathways. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its quantitative data in structured tables and visual representations of relevant biological pathways to facilitate further research and drug development endeavors.

Introduction

2,5-Dimethyl-1,4-benzoquinone is a member of the benzoquinone family of organic compounds, characterized by a cyclohexadiene-1,4-dione core with two methyl group substituents. It is found in various natural sources, including insects where it serves as a defense metabolite[1]. Quinones, in general, are a class of compounds with diverse and rich chemistry, playing crucial roles in biological systems, including cellular respiration and photosynthesis[1]. Derivatives of 1,4-benzoquinone have demonstrated a wide range of pharmacological applications, including antimicrobial, antitumor, and antimalarial activities. This guide focuses on the synthesis and multifaceted properties of 2,5-dimethyl-1,4-benzoquinone, providing a foundational resource for its application in research and drug discovery.

Synthesis of 2,5-Dimethyl-1,4-Benzoquinone

The primary synthetic route to 2,5-dimethyl-1,4-benzoquinone involves the oxidation of 2,5-dimethylphenol. Various oxidizing agents can be employed for this transformation, with Fremy's salt (potassium nitrosodisulfonate) being a classic and effective reagent for the selective oxidation of phenols to p-quinones[2][3].

Experimental Protocol: Oxidation of 2,5-Dimethylphenol using Fremy's Salt

This protocol is adapted from the general procedure for the oxidation of phenols to p-quinones using Fremy's salt[3][4].

Materials:

-

2,5-Dimethylphenol

-

Fremy's salt (Potassium nitrosodisulfonate, (KSO₃)₂NO)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Diethyl ether

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

Separatory funnel (1 L)

-

Round-bottom flask

-

Rotary evaporator

-

Stir plate and stir bar

Procedure:

-

Prepare a buffer solution by dissolving sodium dihydrogen phosphate in distilled water.

-

In a large separatory funnel, dissolve Fremy's salt in the buffer solution. The solution will have a characteristic purple color.

-

Dissolve 2,5-dimethylphenol in diethyl ether.

-

Quickly add the solution of 2,5-dimethylphenol to the Fremy's salt solution in the separatory funnel.

-

Shake the mixture vigorously for approximately 20-30 minutes. The color of the aqueous layer will change from purple to a red-brown or yellow-brown, indicating the progress of the reaction.

-

After the reaction is complete, extract the product into an organic solvent. Chloroform can be used for efficient extraction. Perform the extraction three times to ensure complete recovery of the product.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be obtained as a crystalline solid.

-

The crude 2,5-dimethyl-1,4-benzoquinone can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a yellow crystalline solid.

Workflow for the Synthesis of 2,5-Dimethyl-1,4-Benzoquinone:

Physicochemical and Spectroscopic Properties

2,5-Dimethyl-1,4-benzoquinone is a yellow crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [5] |

| Molecular Weight | 136.15 g/mol | [5] |

| Melting Point | 123-125 °C | [5] |

| Appearance | Yellow crystalline solid | |

| Solubility | Soluble in toluene and DMSO. | [5] |

Spectroscopic Data

The ¹H and ¹³C NMR spectra of 2,5-dimethyl-1,4-benzoquinone provide characteristic signals for its symmetric structure.

¹H NMR (in CDCl₃):

-

A singlet at approximately δ 2.0-2.1 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups (-CH₃).

-

A singlet at approximately δ 6.6-6.7 ppm, integrating to 2 protons, corresponding to the two equivalent vinyl protons (-CH=).

¹³C NMR (in CDCl₃):

-

A signal at approximately δ 15-16 ppm, corresponding to the methyl carbons (-CH₃).

-

A signal at approximately δ 133-134 ppm, corresponding to the vinyl carbons (-CH=).

-

A signal at approximately δ 148-149 ppm, corresponding to the carbons attached to the methyl groups (C-CH₃).

-

A signal at approximately δ 187-188 ppm, corresponding to the carbonyl carbons (C=O).

The FTIR spectrum of 2,5-dimethyl-1,4-benzoquinone is characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bonds.

FTIR Peak Assignments:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3050 | C-H stretching (vinyl) |

| ~2920 | C-H stretching (methyl) |

| ~1660 | C=O stretching (strong) |

| ~1620 | C=C stretching |

| ~1370 | C-H bending (methyl) |

| ~850 | C-H bending (vinyl, out-of-plane) |

The UV-Vis spectrum of 2,5-dimethyl-1,4-benzoquinone in a suitable solvent like ethanol or methanol typically shows two main absorption bands.

UV-Vis Absorption Maxima (in Methanol):

-

λ_max ≈ 250-260 nm: This intense band is attributed to the π → π* transition of the conjugated system.

-

λ_max ≈ 330-340 nm: This weaker band corresponds to the n → π* transition of the carbonyl groups.

Biological Properties and Signaling Pathways

Benzoquinone derivatives are known to exhibit a range of biological activities, including cytotoxicity against cancer cells. The mechanism of action often involves the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways.

Cytotoxicity and Induction of Apoptosis

2,5-Dimethyl-1,4-benzoquinone has been shown to exhibit cytotoxic effects. While the parent compound may have limited antioxidant activity, its derivatives and related benzoquinones are known to induce apoptosis in cancer cells[1]. The cytotoxic mechanism is often linked to the production of ROS, which can lead to cellular damage and trigger programmed cell death.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Studies on related benzoquinone derivatives have shown that they can modulate the MAPK pathway. Specifically, the activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAPK is often observed following treatment with cytotoxic quinones[6]. The activation of the JNK and p38 pathways is frequently associated with the induction of apoptosis. In contrast, the extracellular signal-regulated kinase (ERK) pathway, which is typically involved in cell survival and proliferation, may be inhibited or unaffected[6].

Proposed Signaling Pathway for Benzoquinone-Induced Apoptosis:

Involvement of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Some natural compounds have been shown to inhibit the NF-κB pathway, which can contribute to their anti-inflammatory and anti-cancer effects[7][8]. Benzoquinone derivatives may exert their effects, in part, by modulating NF-κB signaling. Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins and sensitize cancer cells to apoptosis. The generation of ROS by benzoquinones can also influence the NF-κB pathway, creating a complex interplay between these signaling networks.

Crosstalk between ROS, MAPK, and NF-κB Signaling:

Conclusion

2,5-Dimethyl-1,4-benzoquinone is a versatile molecule with interesting biological activities that warrant further investigation. This technical guide provides a solid foundation for researchers by detailing its synthesis, characterizing its key properties, and outlining its potential mechanisms of action. The provided experimental protocols and compiled data will be valuable for scientists working in the fields of medicinal chemistry, pharmacology, and drug development, enabling them to explore the therapeutic potential of this and related benzoquinone compounds. Further research is encouraged to fully elucidate the specific molecular targets and signaling pathways modulated by 2,5-dimethyl-1,4-benzoquinone to unlock its full therapeutic potential.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. jetir.org [jetir.org]

- 3. Fremy’s Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method – Oriental Journal of Chemistry [orientjchem.org]

- 6. Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of 2,5-Dimethyl-p-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 2,5-dimethyl-p-benzoquinone (DMBQ), a significant quinone derivative with noted biological activities. This document details its occurrence in various organisms, available quantitative data, proposed biosynthetic pathways, and detailed experimental protocols for its extraction and isolation.

Natural Occurrence of 2,5-Dimethyl-p-benzoquinone

2,5-Dimethyl-p-benzoquinone has been identified in a select number of organisms across different biological kingdoms, primarily serving as a defense mechanism. The primary natural sources identified to date include insects and marine algae, with some evidence suggesting its production by fungi.

Insecta

Insects are a prominent source of 2,5-dimethyl-p-benzoquinone, where it functions as a key component of their chemical defense secretions.

-

Flour Beetles (Genus Tribolium) : The red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum) are well-documented producers of benzoquinones, including methyl- and ethyl-p-benzoquinones.[1][2] While specific quantification for 2,5-dimethyl-p-benzoquinone is not consistently reported separately from other benzoquinones, its presence is confirmed as part of the defensive secretions. These secretions act as repellents and irritants against predators and microorganisms.[3][4]

-

Mirid Bug (Pamillia behrensii) : The metathoracic scent gland secretion of this Heteropteran bug contains 2,3-dimethyl-1,4-benzoquinone, a closely related isomer, as a major constituent of its defensive cocktail.

Phaeophyceae (Brown Algae)

Certain marine brown algae have been found to synthesize benzoquinone derivatives.

-

Perithalia capillaris : This endemic New Zealand brown alga is a known natural source of various prenylated quinones and phenols.[5] While much of the research on this species has focused on other derivatives, the presence of a 2,5-disubstituted p-benzoquinone core structure is established.

Fungi

The role of fungi in the natural production of 2,5-dimethyl-p-benzoquinone is less defined. While some literature generally refers to benzoquinones as fungal metabolites, specific species that endogenously produce DMBQ are not well-documented. However, the biotransformation of DMBQ by the micro-fungus Corynespora cassicola has been reported, indicating that fungi possess the enzymatic machinery to process this compound.[6]

Quantitative Data on 2,5-Dimethyl-p-benzoquinone in Natural Sources

Quantitative data for 2,5-dimethyl-p-benzoquinone in its natural sources is limited and often reported as a component of a mixture of benzoquinones. The following table summarizes the available quantitative information for related benzoquinones in Tribolium species, which can serve as an estimate.

| Organism | Compound(s) | Concentration / Amount | Source Material | Reference |

| Tribolium castaneum | Methyl-1,4-benzoquinone (MBQ) & Ethyl-1,4-benzoquinone (EBQ) | >96% of total benzoquinones recovered | Whole body rinse and homogenate | [2] |

| Tribolium castaneum | Methyl-1,4-benzoquinone (MBQ) | 10.42 - 106.24 µg/g | Infested wheat flour | |

| Tribolium castaneum | Ethyl-1,4-benzoquinone (EBQ) | 67.45 - 1558.66 µg/g | Infested wheat flour |

Note: The data for infested wheat flour reflects the amount of benzoquinones secreted by the insects into their environment and is dependent on insect density and duration of infestation.

Biosynthesis of 2,5-Dimethyl-p-benzoquinone

The biosynthetic pathways leading to 2,5-dimethyl-p-benzoquinone are not fully elucidated but are thought to vary between organisms.

In Insects

In insects, particularly in Tribolium beetles, the biosynthesis of p-benzoquinones is believed to originate from aromatic precursors. The final step in the pathway involves the oxidation of a hydroquinone precursor. The enzyme laccase2 has been identified as a key phenoloxidase responsible for this terminal oxidation step in the defensive glands of Tribolium castaneum. The overall pathway is thought to be linked to the tyrosine metabolism that is also involved in cuticle sclerotization. Some evidence also suggests a polyketide pathway for benzoquinone synthesis in other arthropods.

Caption: Proposed biosynthetic pathway of 2,5-dimethyl-p-benzoquinone in insects.

In Brown Algae

The biosynthesis of benzoquinones in brown algae is less understood. It is generally accepted that they are derived from aromatic precursors synthesized through either the polyketide or the shikimate pathway. These pathways produce a variety of phenolic compounds which can then be modified, including prenylation and oxidation, to form the final benzoquinone structures.

Caption: Generalized biosynthetic pathways for benzoquinones in brown algae.

Experimental Protocols

Detailed experimental protocols for the extraction and isolation of 2,5-dimethyl-p-benzoquinone from its specific natural sources are not extensively published. The following protocols are adapted from methodologies used for similar compounds from related organisms.

Extraction and Quantification of Benzoquinones from Tribolium Beetles

This protocol is adapted from the methods used for the analysis of methyl- and ethyl-p-benzoquinones from Tribolium species.[2]

Workflow:

Caption: Workflow for the extraction and quantification of benzoquinones from Tribolium beetles.

Methodology:

-

Sample Collection: Collect a known number or weight of Tribolium beetles.

-

Surface Extraction: Rinse the beetles in a sufficient volume of methanol for 8 minutes with gentle agitation. This fraction contains the externally secreted benzoquinones.

-

Total Extraction: Following the rinse, transfer the beetles to a fresh volume of methanol and homogenize them using a tissue grinder or sonicator. This fraction contains the internal reservoir of benzoquinones.

-

Sample Preparation: Centrifuge both the rinse and the homogenate to pellet any solid debris.

-

HPLC Analysis: Analyze the supernatants by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of methanol and water is typically effective.

-

Detection: UV/VIS detection at a wavelength appropriate for benzoquinones (e.g., 254 nm).

-

-

Quantification: Quantify the amount of 2,5-dimethyl-p-benzoquinone by comparing the peak area to a standard curve prepared with a pure standard of the compound.

Isolation of Quinones from Marine Algae (e.g., Perithalia capillaris)

This protocol provides a general workflow for the isolation of quinones from brown algae, which can be adapted for Perithalia capillaris.

Workflow:

Caption: General workflow for the isolation of quinones from marine algae.

Methodology:

-

Sample Preparation: Collect fresh Perithalia capillaris and wash with fresh water to remove salt and debris. Dry the algal material (e.g., air-dry or freeze-dry) and grind it into a fine powder.

-

Extraction: Extract the powdered algae with a suitable solvent system, such as a mixture of dichloromethane and methanol (1:1 v/v), using maceration or Soxhlet extraction.

-

Concentration: Remove the solvent from the extract under reduced pressure to obtain a crude extract.

-

Fractionation: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Monitoring: Monitor the fractions using thin-layer chromatography (TLC) and stain with a suitable visualizing agent to identify fractions containing quinones.

-

Purification: Pool the fractions containing the compound of interest and further purify them using preparative HPLC.

-

Structure Elucidation: Confirm the structure of the isolated 2,5-dimethyl-p-benzoquinone using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

2,5-Dimethyl-p-benzoquinone is a naturally occurring compound with a limited but diverse distribution in nature, primarily found in insects and brown algae. While its role as a chemical defense agent in insects is well-established, further research is needed to fully understand its ecological function in marine algae and to identify specific fungal producers. The biosynthetic pathways are still under investigation but appear to involve the modification of aromatic precursors. The provided experimental protocols offer a foundation for the extraction, quantification, and isolation of this compound from its natural sources, which will be crucial for future research into its biological activities and potential applications in drug development. Further studies are warranted to obtain more precise quantitative data and to fully elucidate the biosynthetic routes in these organisms.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Quantification of benzoquinones in the flour beetles. Tribolium castaneum and Tribolium confusum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. An antiproliferative bis-prenylated quinone from the New Zealand brown alga Perithalia capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to 2,5-Dimethyl-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-dimethyl-1,4-benzoquinone, a quinone derivative of significant interest in various scientific fields. This document details its chemical identifiers, physicochemical properties, experimental protocols for its synthesis and biological evaluation, and its role in key biological processes.

Core Identifiers and Chemical Properties

2,5-Dimethyl-1,4-benzoquinone, also known as 2,5-dimethyl-p-benzoquinone or p-xyloquinone, is a naturally occurring and synthetically accessible compound. Its fundamental identifiers and properties are summarized below.

| Identifier Type | Value |

| CAS Number | 137-18-8[1][2] |

| Molecular Formula | C₈H₈O₂[1][2] |

| IUPAC Name | 2,5-dimethylcyclohexa-2,5-diene-1,4-dione[2] |

| Synonyms | 2,5-Dimethyl-p-benzoquinone, 2,5-Xyloquinone, Phlorone, DMBQ[1][2][3] |

A detailed summary of its physicochemical properties is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 136.15 g/mol | [2][4] |

| Appearance | Yellow solid | [1] |

| Melting Point | 123-125 °C | [4][5] |

| Boiling Point | 253-257 °C (decomposes) | [4] |

| Solubility | Soluble in toluene, ethanol, acetone, and chloroform. Limited solubility in water. | [4][6] |

| Vapor Pressure | 0.024 mmHg | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2,5-dimethyl-1,4-benzoquinone, crucial for researchers in organic synthesis and drug discovery.

Synthesis of 2,5-Dimethyl-1,4-benzoquinone

A common and effective method for the synthesis of 2,5-dimethyl-1,4-benzoquinone is the oxidation of 2,5-dimethylhydroquinone. The following protocol is adapted from established procedures for the oxidation of hydroquinones to p-benzoquinones.

Materials:

-

2,5-Dimethylhydroquinone

-

Manganese dioxide (activated)

-

Dichloromethane (anhydrous)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethylhydroquinone in anhydrous dichloromethane.

-

Add a 10-15 molar excess of activated manganese dioxide and anhydrous sodium sulfate to the solution.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within 1-2 hours), filter the reaction mixture through a pad of celite to remove the manganese dioxide and sodium sulfate.

-

Wash the filter cake with dichloromethane.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2,5-dimethyl-1,4-benzoquinone by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield a yellow crystalline solid.

Cytotoxicity Assay: XTT Method

The following protocol outlines a method for assessing the cytotoxic effects of 2,5-dimethyl-1,4-benzoquinone on a human skin fibroblast cell line using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.

Materials:

-

Human skin fibroblast cell line (e.g., ATCC® CRL-1502™)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

2,5-Dimethyl-1,4-benzoquinone

-

Dimethyl sulfoxide (DMSO)

-

XTT assay kit

-

96-well microplates

Procedure:

-

Seed the human skin fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare a stock solution of 2,5-dimethyl-1,4-benzoquinone in DMSO.

-

Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 3.9 to 500 µg/mL). The final DMSO concentration should be below 0.1%.

-

After the initial 24-hour incubation, replace the medium in the wells with the medium containing the different concentrations of 2,5-dimethyl-1,4-benzoquinone. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

-

Incubate the plate for another 24 hours.

-

Following the treatment period, perform the XTT assay according to the manufacturer's instructions. This typically involves adding the XTT reagent to each well and incubating for a few hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Assay: Disc Diffusion Method

The disc diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial and/or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Sterile filter paper discs

-

2,5-Dimethyl-1,4-benzoquinone

-

Solvent (e.g., DMSO)

-

Positive control antibiotic discs

-

Negative control disc (solvent only)

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly over the surface of the agar plate.

-

Impregnate sterile filter paper discs with a known concentration of 2,5-dimethyl-1,4-benzoquinone dissolved in a suitable solvent.

-

Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Signaling Pathways and Mechanisms of Action

2,5-Dimethyl-1,4-benzoquinone, as a member of the quinone family, participates in critical biological processes, primarily through its redox properties.

Role in the Electron Transport Chain

Quinones are integral components of the electron transport chain in both mitochondria and chloroplasts, where they function as mobile electron carriers.

Caption: Role of Quinones in the Mitochondrial Electron Transport Chain.

In this process, quinones accept electrons from Complexes I and II, becoming reduced to hydroquinones. These mobile hydroquinones then transfer electrons to Complex III, regenerating the quinone form, and thereby facilitating the continuous flow of electrons that drives ATP synthesis.

Redox Cycling and Oxidative Stress

The ability of 2,5-dimethyl-1,4-benzoquinone to undergo redox cycling is a key mechanism underlying its biological activity, including its potential anticancer and antimicrobial effects. This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress in cells.

Caption: Redox Cycling of 2,5-Dimethyl-1,4-benzoquinone and ROS Generation.

Cellular reductases can reduce the quinone to a semiquinone radical, which can then be further reduced to the hydroquinone. The semiquinone radical can react with molecular oxygen to regenerate the parent quinone and produce a superoxide radical. This cycle can lead to a significant increase in intracellular ROS levels, ultimately causing cellular damage and apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a compound like 2,5-dimethyl-1,4-benzoquinone.

Caption: General Experimental Workflow for an In Vitro Cytotoxicity Assay.

This standardized workflow ensures reproducibility and provides a clear framework for assessing the dose-dependent effects of a test compound on cell viability.

References

- 1. Synthesis of para-Benzoquinone - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,5-二甲基-对苯醌 ≥98.0% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on 2,5-dimethylcyclohexa-2,5-diene-1,4-dione: Properties, Experimental Protocols, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione, a quinone derivative of significant interest in various chemical and biological studies. This document details experimental protocols for its synthesis, purification, and analysis, compiled from established chemical literature. Furthermore, it explores the cytotoxic effects of related quinone compounds on cellular signaling, with a specific focus on the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of cell fate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

2,5-dimethylcyclohexa-2,5-diene-1,4-dione, also commonly known as 2,5-dimethyl-p-benzoquinone or p-xyloquinone, is a yellow crystalline solid.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [2] |

| Molecular Weight | 136.15 g/mol | |

| CAS Number | 137-18-8 | [2] |

| Appearance | Yellow to brown crystalline powder | [3] |

| Melting Point | 123-125 °C | [4] |

| Boiling Point | Data not readily available; sublimes | [5] |

| Solubility | Soluble in toluene, ethanol, acetone, and chloroform. Limited solubility in water. | [6] |

| Vapor Pressure | 0.02 mmHg | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Key Features | Reference(s) |

| Mass Spectrum (electron ionization) | Available through the NIST WebBook. | [2] |

| Infrared (IR) Spectrum | Available through the NIST WebBook. | [2] |

| UV/Visible Spectrum | Available through the NIST WebBook. | [2] |

| ¹H-NMR Spectrum | Data available for the reduced form, 2,5-dimethyl-1,4-benzenediol. | [6] |

| ¹³C-NMR Spectrum | Data available for the reduced form, 2,5-dimethyl-1,4-benzenediol. | [6] |

| Raman Spectrum | Data available. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione, adapted from established procedures for similar quinone compounds.

Synthesis

The synthesis of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione is typically achieved through the oxidation of 2,5-dimethylhydroquinone or a related substituted phenol.

2.1.1. Oxidation of 2,5-Dimethylphenol

This protocol is adapted from the synthesis of 2,6-disubstituted p-benzoquinones.[7]

-

Materials: 2,6-dimethylphenol, N,N-dimethylformamide (DMF), Salcomine (catalyst), Oxygen gas, Hydrochloric acid (4 N and 1 N), Ethanol.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve 2,6-dimethylphenol in DMF.

-

Add a catalytic amount of salcomine to the solution.

-

Introduce a steady stream of oxygen into the reaction mixture while stirring, ensuring the temperature does not exceed 50°C.

-

Continue the reaction for approximately 4 hours, or until the reaction temperature drops to around 25°C, indicating completion.

-

Pour the reaction mixture onto crushed ice and add 4 N hydrochloric acid to precipitate the product.

-

Collect the yellow-brown precipitate by suction filtration.

-

Wash the precipitate sequentially with 1 N hydrochloric acid, water, and cold ethanol.

-

Dry the crude product under reduced pressure.

-

2.1.2. Oxidation of Hydroquinone Analogs

This method is a general procedure for the oxidation of hydroquinones to p-benzoquinones.[5]

-

Materials: 2,5-dimethylhydroquinone, Sulfuric acid (2%), Vanadium pentoxide (catalyst), Sodium chlorate, Water.

-

Procedure:

-

In a round-bottomed flask with a mechanical stirrer, combine 2,5-dimethylhydroquinone, 2% sulfuric acid, and a catalytic amount of vanadium pentoxide.

-

Add sodium chlorate to the mixture.

-

Stir the mixture vigorously for approximately 4 hours. The initial formation of a greenish-black quinhydrone complex will transition to the yellow quinone product. The temperature may rise to about 40°C; it should not be allowed to exceed this.

-

Cool the flask in running water.

-

Filter the mixture at the pump and wash the collected solid with cold water.

-

Dry the product on filter paper or in a desiccator.

-

Purification

Crude 2,5-dimethylcyclohexa-2,5-diene-1,4-dione can be purified by recrystallization or steam distillation.

2.2.1. Recrystallization

-

Solvents: Ethanol or petroleum ether (boiling range 100-120°C) can be used.[5]

-

Procedure:

-

Dissolve the crude product in a minimal amount of boiling solvent.

-

For ethanol, use approximately 30 ml per gram of product.[8]

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals thoroughly.

-

2.2.2. Steam Distillation

This method is effective for purifying volatile solids like p-benzoquinones.[5]

-

Procedure:

-

Place the crude 2,5-dimethylcyclohexa-2,5-diene-1,4-dione in a distillation flask.

-

Introduce a rapid stream of steam into the flask.

-

The quinone will sublime and be carried over with the steam into the condenser and receiving flask.

-

Collect the sublimate from the receiver by filtration.

-

Dry the purified product.

-

Analysis

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Melting Point Determination: A sharp melting point close to the literature value (123-125 °C) indicates high purity.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching vibrations of the quinone ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure. The compound would first need to be reduced to its hydroquinone form for analysis as reported in some studies.[6]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Biological Activity and Signaling Pathways

Quinone-containing compounds are known for their diverse biological activities, including anticancer properties.[9] Their mechanism of action often involves bioreductive activation and the induction of oxidative stress, leading to cellular damage and apoptosis.

A study on the closely related compound, 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ), revealed its cytotoxic effects on mouse hepatoma cells are mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10][11][12][13]

The study on MeDZQ indicated a differential role of the three main MAPK subfamilies:[9][14]

-

ERK (Extracellular signal-Regulated Kinase): No significant changes in its expression or phosphorylation were observed, suggesting it is not a primary mediator of MeDZQ-induced cell death.

-

JNK (c-Jun N-terminal Kinase): This pathway appeared to be involved in cell survival mechanisms.

-

p38 Kinase: This kinase was shown to be involved in the induction of cell death.

The cytotoxicity of 2,5-dimethyl-1,4-benzoquinone has also been evaluated, with an IC₅₀ value of <3.9 µg/mL against human skin fibroblast cell lines.[6]

Visualization of the MAPK Signaling Pathway in Response to a Quinone Derivative

The following diagram, generated using Graphviz (DOT language), illustrates the logical relationships within the MAPK signaling pathway as influenced by a cytotoxic quinone derivative, based on the findings for MeDZQ.

Conclusion

2,5-dimethylcyclohexa-2,5-diene-1,4-dione is a compound with well-defined physical and chemical properties, making it a valuable subject for further research. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and purification. The exploration of the biological activities of related quinones, particularly their interaction with the MAPK signaling pathway, highlights a potential mechanism for their cytotoxic effects and underscores the importance of this class of compounds in drug discovery and development. This technical guide serves as a comprehensive resource to facilitate and inspire future investigations into the chemical and biological landscape of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione and its derivatives.

References

- 1. 2,5-Dimethyl-4-benzoquinone | C8H8O2 | CID 8718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. 2,5-Dimethyl-1,4-benzoquinone = 98.0 137-18-8 [sigmaaldrich.com]

- 5. Synthesis of para-Benzoquinone - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 13. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility Profile of 2,5-Dimethyl-1,4-Benzoquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1,4-benzoquinone, a member of the quinone family, is a compound of interest in various fields of chemical and pharmaceutical research. Its utility in synthesis and potential biological activities necessitate a thorough understanding of its physicochemical properties, among which solubility is paramount. The solubility of an active compound dictates its behavior in reaction media, its ease of purification, and its formulation possibilities in drug development. This technical guide provides a concise overview of the available solubility data for 2,5-dimethyl-1,4-benzoquinone in organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Data Presentation: Solubility of 2,5-Dimethyl-1,4-Benzoquinone

The publicly available quantitative solubility data for 2,5-dimethyl-1,4-benzoquinone in a range of organic solvents is currently limited. The following table summarizes the available quantitative and qualitative data to provide a comparative overview.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Notes |

| Toluene | C₇H₈ | 92.14 | Not Specified | 5 g/100 mL | Soluble, forms a clear to faintly turbid, yellow to brown solution. |

| Ethanol | C₂H₅OH | 46.07 | Not Specified | Generally Soluble | Qualitative data suggests good solubility.[1] |

| Acetone | C₃H₆O | 58.08 | Not Specified | Generally Soluble | Qualitative data suggests good solubility.[1] |

| Chloroform | CHCl₃ | 119.38 | Not Specified | Generally Soluble | Qualitative data suggests good solubility.[1] |

| Water | H₂O | 18.02 | 25 | 0.701 g/100 mL | Limited solubility. |

It is important to note that solubility is temperature-dependent. For most solids, solubility increases with a rise in temperature.[1]

Experimental Protocols: Solubility Determination

For solvents where quantitative data is not available, or for validation purposes, established experimental protocols are necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.

Objective:

To determine the equilibrium solubility of 2,5-dimethyl-1,4-benzoquinone in a specific organic solvent at a controlled temperature.

Materials:

-

2,5-Dimethyl-1,4-benzoquinone (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology: Shake-Flask Method

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 2,5-dimethyl-1,4-benzoquinone to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solute and solvent system and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant). A typical duration is 24 to 72 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of 2,5-dimethyl-1,4-benzoquinone or HPLC with a suitable detector).

-

A calibration curve should be prepared using standard solutions of known concentrations of 2,5-dimethyl-1,4-benzoquinone in the same solvent.

-

-

Calculation:

-

From the calibration curve, determine the concentration of 2,5-dimethyl-1,4-benzoquinone in the diluted sample.

-

Calculate the solubility in the original saturated solution by accounting for the dilution factor.

-

Solubility is typically reported in units of g/100 g of solvent, g/L, or mole fraction at the specified temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for shake-flask solubility determination.

References

2,5-Dimethyl-1,4-Benzoquinone: A Technical Guide to its Role as an Insect Defense Metabolite

Introduction

Quinones represent a diverse and widespread class of chemical compounds utilized by arthropods for defense against predators and microbial threats.[1] Among these, 2,5-dimethyl-1,4-benzoquinone (DMBQ) is a notable defense metabolite found in the secretions of various insects.[1] This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, and experimental analysis of DMBQ as a protective allomone. It is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development who are interested in the chemical warfare strategies of insects and the potential applications of their defensive compounds.

Biosynthesis of 2,5-Dimethyl-1,4-Benzoquinone

The biosynthesis of benzoquinones in insects is not universally conserved and can occur through multiple pathways. The two primary routes identified are the cyclization of polyketides derived from acetate and propionate units, and the metabolism of aromatic amino acids like tyrosine and phenylalanine.[2][3] For alkylated benzoquinones, such as DMBQ, evidence often points towards a polyketide pathway involving the condensation of acetate units.[3] The precursor, 2,5-dimethyl-1,4-hydroquinone, is synthesized and stored in glandular reservoirs and is then oxidized to the active quinone form upon secretion.[4]

Caption: Proposed biosynthetic pathway for 2,5-dimethyl-1,4-benzoquinone via the polyketide route.

Mechanism of Action and Biological Activity

DMBQ functions as a potent defensive agent through multiple modes of action. Its primary roles are as a repellent and irritant to predators and as an antimicrobial agent against pathogenic fungi and bacteria.[5] Upon contact, the electrophilic nature of the quinone ring allows it to react with nucleophilic groups in proteins and other biological macromolecules, causing irritation and deterring predators.[6] Its antimicrobial properties are crucial for preventing infections, particularly in insects that inhabit microbe-rich environments.[5]

Quantitative Data on Biological Activity

The biological effects of 2,5-dimethyl-1,4-benzoquinone and its hydroquinone precursor have been quantified in various in vitro assays. These studies highlight its cytotoxic and antioxidant potential.

| Compound | Assay Type | Cell Line / Target | Result | Concentration | Reference |

| 2,5-Dimethyl-1,4-benzoquinone | Cytotoxicity (XTT) | Human Skin Fibroblast | IC50 < 3.9 µg/mL | Not specified | [1] |

| 2,5-Dimethyl-1,4-benzenediol | Cytotoxicity (XTT) | Human Skin Fibroblast | IC50 = 6.71 µg/mL | Not specified | [1] |

| 2,5-Dimethyl-1,4-benzoquinone | Antioxidant (DPPH) | DPPH radical | Ineffective | 250 µg/mL | [1] |

| 2,5-Dimethyl-1,4-benzenediol | Antioxidant (DPPH) | DPPH radical | 70.7% inhibition | 250 µg/mL | [1] |

Occurrence in Insects

DMBQ has been identified as a component of the defensive secretions of several insect species, often in combination with other quinones and related compounds. For example, it is found in the defensive gland extract of the Mupli beetle, Luprops tristis, alongside 2,5-dimethyl hydroquinone and other substances.[4] The presence of both the oxidized (quinone) and reduced (hydroquinone) forms suggests a system where the less reactive hydroquinone is stored and rapidly converted to the more noxious quinone upon release.[4][7]

Experimental Protocols

The study of DMBQ as a defensive metabolite involves a series of established protocols for extraction, identification, and biological evaluation.

Collection and Extraction of Defensive Secretions

-

Objective: To obtain the chemical secretion from the insect's defensive glands.

-

Methodology:

-

Insects are carefully handled to induce the release of their defensive secretion. This can be achieved through gentle mechanical stimulation.

-

For insects that ooze their secretions, the fluid can be collected directly using a glass capillary tube.[8]

-

Alternatively, whole glands can be dissected from anesthetized specimens.

-

The collected secretion or dissected glands are immediately submerged in a suitable organic solvent, such as hexane or ethyl acetate, to extract the chemical constituents.

-

The solvent extract is then filtered and concentrated under a gentle stream of nitrogen for subsequent analysis.

-

Chemical Analysis and Identification

-

Objective: To identify and quantify DMBQ within the complex chemical mixture of the secretion.

-

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique used for separating and identifying volatile and semi-volatile compounds. The extract is injected into the GC, where compounds are separated based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum for each.

-

Compound Identification: The mass spectrum of an unknown compound is compared to libraries of known spectra (e.g., NIST) and confirmed by running an authentic standard of 2,5-dimethyl-1,4-benzoquinone under the same GC-MS conditions.[4]

-

Nuclear Magnetic Resonance (NMR): For larger quantities of purified material, 1H-NMR and 13C-NMR spectroscopy can be used to definitively elucidate the chemical structure.[1]

-

Caption: General experimental workflow for the study of DMBQ from insect defensive secretions.

In Vitro Biological Activity Assays

-

Objective: To determine the biological effects of the purified DMBQ.

-

Methodology:

-

Antimicrobial Assay (Disk Diffusion):

-

A petri dish containing agar medium is uniformly inoculated with a target microorganism (bacterium or fungus).

-

A sterile paper disk impregnated with a known concentration of DMBQ dissolved in a solvent is placed on the agar surface.

-

A solvent-only disk serves as a negative control.

-

The plate is incubated under appropriate conditions. The diameter of the zone of inhibition (area of no microbial growth) around the disk is measured to quantify antimicrobial activity.[5]

-

-

Cytotoxicity Assay (XTT or MTT):

-

Human or other animal cell lines are cultured in a 96-well plate.

-

Cells are exposed to various concentrations of DMBQ for a defined period (e.g., 24 hours).

-

A reagent (XTT or MTT) is added, which is converted into a colored formazan product by metabolically active (living) cells.

-

The absorbance of the colored product is measured using a plate reader. A decrease in color intensity compared to untreated control cells indicates cytotoxicity.

-

The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.[1]

-

-

Conclusion and Future Directions

2,5-dimethyl-1,4-benzoquinone is a key multifunctional metabolite in the chemical defense arsenal of various insects, providing protection against both predators and microbial pathogens. Its biosynthesis via common metabolic pathways and its potent biological activity make it a fascinating subject for chemical ecology and natural product research. Future investigations should focus on elucidating the specific enzymatic steps in its biosynthetic pathway, exploring its full spectrum of pharmacological activities, and understanding the genetic regulation of its production. Such research could pave the way for the development of new antimicrobial or cytotoxic agents inspired by nature's own chemical defenses.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Novel ARSB Genes Necessary for p-Benzoquinone Biosynthesis in the Larval Oral Secretion Participating in External Immune Defense in the Red Palm Weevil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemical Composition and Antimitotic, Antioxidant, Antibacterial and Cytotoxic Properties of the Defensive Gland Extract of the Beetle, Luprops tristis Fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. biorxiv.org [biorxiv.org]

- 8. griopro.com [griopro.com]

An In-depth Technical Guide on the Redox Behavior of 2,5-Dimethyl-p-Benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethyl-p-benzoquinone (DMBQ) is a quinone derivative of significant interest due to its redox activity, which underpins its potential applications in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the redox behavior of DMBQ, detailing its electrochemical properties, reaction mechanisms, and its interactions with biological systems. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the core redox and associated signaling pathways.

Introduction

Quinones are a class of organic compounds that play a crucial role in biological systems, most notably in electron transport chains.[1] Their ability to undergo reversible reduction-oxidation (redox) reactions is central to their function. 2,5-Dimethyl-p-benzoquinone, a substituted p-benzoquinone, exhibits characteristic redox behavior that is of interest to researchers exploring new therapeutic agents and functional materials. Understanding the intricacies of its redox chemistry is paramount for harnessing its potential.

Physicochemical and Toxicological Profile

2,5-Dimethyl-p-benzoquinone is a yellow crystalline solid with a molecular weight of 136.15 g/mol . It is soluble in organic solvents like toluene but has limited solubility in water. Toxicological data indicates that it is toxic if swallowed and can cause skin and eye irritation.[2]

Table 1: Physicochemical and Toxicological Properties of 2,5-Dimethyl-p-benzoquinone

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | |

| Molecular Weight | 136.15 g/mol | |

| Appearance | Yellow crystalline powder | |

| Melting Point | 123-125 °C | |

| Solubility | Soluble in toluene | |

| Toxicity | Toxic if swallowed, causes skin and eye irritation | [2] |

Redox Behavior and Mechanism

The redox behavior of p-benzoquinones in aprotic solvents is characterized by a two-step, one-electron reduction process.[3][4] This process involves the formation of a semiquinone radical anion and subsequently a dianion.[3] The electrochemical properties of these compounds can be finely tuned by the addition of different substituents to the benzoquinone ring.

The redox reaction can be summarized as follows:

Step 1: Formation of the Semiquinone Radical Anion

DMBQ + e⁻ ⇌ DMBQ•⁻

Step 2: Formation of the Dianion

DMBQ•⁻ + e⁻ ⇌ DMBQ²⁻

The stability of the resulting semiquinone radical is a key factor in the redox chemistry of these molecules.

Electrochemical Data

The redox potentials of 2,5-dimethyl-p-benzoquinone have been a subject of study to understand its electron-accepting capabilities. The following table summarizes available quantitative data on its redox potentials.

Table 2: Redox Potentials of 2,5-Dimethyl-p-benzoquinone

| Parameter | Solvent | Value (V vs. NHE) | Method | Reference |

| E(Q/Q•⁻) | DMF | -0.551 | Calculated | [5] |

| E(Q/Q•⁻) | Water | -0.066 | Calculated | [5] |

| E(Q•⁻/Q²⁻) | DMF | -0.559 | Calculated | [5] |

| E(Q•⁻/Q²⁻) | Water | -0.072 | Calculated | [5] |

Note: The provided values are based on computational calculations and may differ from experimentally determined potentials.

Experimental Protocols

Cyclic Voltammetry (CV) for Redox Characterization

Cyclic voltammetry is a powerful technique to investigate the redox properties of electroactive species like 2,5-dimethyl-p-benzoquinone. A typical experimental setup and procedure are described below. This protocol is adapted from studies on the parent p-benzoquinone.[3][6]

Objective: To determine the reduction potentials and assess the reversibility of the redox processes of 2,5-dimethyl-p-benzoquinone.

Materials:

-

2,5-Dimethyl-p-benzoquinone

-

Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP)

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working electrode (e.g., Glassy carbon electrode)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., Platinum wire)

-

-

Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

-

Solution Preparation: Prepare a solution of 2,5-dimethyl-p-benzoquinone (e.g., 1 mM) in the chosen aprotic solvent containing the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with the solvent and dry before use.

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared solution.

-

Set the parameters on the potentiostat:

-

Initial Potential: A potential where no reaction occurs (e.g., 0 V).

-

Switching Potential: A potential sufficiently negative to observe both reduction peaks.

-

Final Potential: Same as the initial potential.

-

Scan Rate: Start with a typical scan rate (e.g., 100 mV/s) and vary it to study the reaction kinetics.

-

-

Run the cyclic voltammogram and record the data.

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

-

Calculate the formal reduction potential (E°') for each redox couple as (Epa + Epc) / 2.

-

Determine the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio of 1 indicates a reversible process.

-

Workflow Diagram for Cyclic Voltammetry:

Biological Relevance and Signaling Pathways

The redox properties of quinones are intimately linked to their biological activities, including their potential as anticancer agents. Their ability to accept electrons can lead to the generation of reactive oxygen species (ROS) and interfere with cellular signaling pathways.

Interaction with the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[7] Studies on benzoquinone and its derivatives have shown that they can activate the MAPK pathway, often through the production of ROS.[8] For instance, a study on 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (a derivative of DMBQ) revealed its involvement in the MAPK pathway, where it influenced cell survival and death through the JNK and p38 kinases, respectively, while not significantly affecting the ERK pathway.[7] Benzoquinone itself has been shown to activate the ERK/MAPK pathway via ROS production.[8]

Proposed Signaling Pathway of Benzoquinone-induced MAPK Activation:

Potential as a Smoothened (Smo) Antagonist

The Hedgehog (Hh) signaling pathway is critical in embryonic development and its aberrant activation is implicated in several cancers. The Smoothened (Smo) receptor is a key component of this pathway and a major target for anticancer drug development.[9] While direct evidence for 2,5-dimethyl-p-benzoquinone as a Smo antagonist is limited, the development of quinoline derivatives, which can be conceptually linked to quinone structures, as potent Smo antagonists suggests a potential avenue for investigation.[10] For example, 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-arylpropanamide has been identified as a potent Smo antagonist.[10]

Logical Relationship for Investigating DMBQ as a Smo Antagonist:

Conclusion

2,5-Dimethyl-p-benzoquinone exhibits a characteristic two-step one-electron redox behavior, a property that is central to its chemical and biological activities. While quantitative experimental data remains to be fully elucidated, theoretical calculations and studies on related compounds provide a strong foundation for understanding its electrochemical profile. The involvement of similar quinone structures in critical cellular signaling pathways, such as the MAPK and Hedgehog pathways, highlights the potential of 2,5-dimethyl-p-benzoquinone as a lead compound in drug discovery and development. Further experimental investigation into its precise redox potentials and its specific interactions with biological targets is warranted to fully unlock its therapeutic and technological potential.

References

- 1. Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines [comptes-rendus.academie-sciences.fr]

- 2. 2,5-Dimethyl-p-benzoquinone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. journal.hep.com.cn [journal.hep.com.cn]

- 4. Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. journal.hep.com.cn [journal.hep.com.cn]

- 7. Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of 2,5-Disubstituted-1,4-Benzoquinone Derivatives

Introduction

2,5-Disubstituted-1,4-benzoquinones are a class of organic compounds characterized by a central benzoquinone ring functionalized at the 2 and 5 positions. This structural motif is prevalent in numerous natural products and serves as a crucial scaffold in medicinal chemistry and materials science.[1] Derivatives of 1,4-benzoquinone exhibit a wide spectrum of biological activities, including antimicrobial, cytotoxic, antitumor, antimalarial, and antioxidant properties.[2][3][4] Their utility extends to applications as herbicides and as ligands in the formation of conductive metal-organic frameworks (MOFs).[5][6]

This document provides detailed protocols for three key synthetic strategies used to generate these derivatives: Nucleophilic Addition-Oxidation, Palladium-Catalyzed C-H Functionalization, and Diels-Alder Cycloaddition. It is intended for researchers in organic synthesis, drug discovery, and materials science.

Protocol 1: Synthesis via Nucleophilic Addition of Amines

This method is a straightforward approach for synthesizing 2,5-diamino-1,4-benzoquinones. The reaction involves the nucleophilic addition of a primary or secondary amine to p-benzoquinone, followed by in-situ oxidation. A 3:2 molar ratio of benzoquinone to amine is often used to facilitate the successive reduction and oxidation steps involved in product formation.[7]

Experimental Protocol

General Procedure for the Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones:

-

Reaction Setup: In a round-bottom flask, dissolve p-benzoquinone (3.0 mmol) in wet ethanol (e.g., 50 mL containing 2% v/v water).

-

Reagent Addition: While stirring at room temperature, add the desired amine (2.0 mmol) dropwise to the solution.

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times may vary from a few hours to overnight depending on the amine's reactivity. The formation of a colored precipitate (typically red) indicates product formation.

-

Work-up: Upon completion, filter the reaction mixture to collect the crude product. Wash the solid with cold ethanol to remove unreacted starting material.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane-ethyl acetate solvent gradient.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5][7]

Caption: Experimental workflow for amine addition to benzoquinone.

Protocol 2: Synthesis via Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization is a modern, efficient method for creating C-C bonds. Palladium catalysis enables the direct arylation of benzoquinone, offering controlled access to either mono- or di-substituted products. This reaction can be performed in environmentally benign solvents like water or acetone.[8]

Experimental Protocol

General Procedure for the Palladium-Catalyzed Di-Arylation of Benzoquinone: [8]

-

Reaction Setup: To a reaction vial, add benzoquinone (1.0 equiv), the aryl boronic acid (2.5 equiv), Pd(OAc)₂ (10 mol%), and a suitable ligand/oxidant system as required.

-

Solvent Addition: Add the solvent (e.g., acetone or water).

-

Reaction: Seal the vial and heat the mixture at a specified temperature (e.g., 60-100 °C) for 12-48 hours. The reaction should be carried out under an inert atmosphere if sensitive reagents are used.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the residue using flash column chromatography on silica gel to isolate the 2,5-diaryl-1,4-benzoquinone product.

-

Characterization: Analyze the purified product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Caption: Logical relationship in Pd-catalyzed diarylation of benzoquinone.

Protocol 3: Synthesis via Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. It can be employed to construct polycyclic cage compounds from p-benzoquinone and a suitable diene, such as cyclopentadiene. Conducting the reaction in water can lead to high yields and represents a green chemistry approach.[9]

Experimental Protocol

General Procedure for Diels-Alder Reaction of p-Benzoquinone and Cyclopentadiene: [9]

-

Reagent Preparation: Freshly crack cyclopentadiene dimer by heating to ~180 °C and collecting the monomer by distillation.

-

Reaction Setup: In a flask, suspend p-benzoquinone (1.0 equiv) in deionized water.

-

Reagent Addition: Add the freshly distilled cyclopentadiene (2.2 equiv) to the suspension.

-